2-Methylanthracene
Overview
Description
2-Methylanthracene is an organic compound with the molecular formula C15H12. It is a derivative of anthracene, where a methyl group is attached to the second carbon of the anthracene ring system. This compound is known for its applications in organic synthesis and its presence in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylanthracene can be synthesized through several methods. One common approach involves the methylation of anthracene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often obtained from anthracene oil, a byproduct of coal tar distillation. The specific fraction containing this compound is isolated through distillation and further purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro-2-methylanthracene.
Substitution: Various substituted anthracenes depending on the electrophile used.
Scientific Research Applications
2-Methylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methylanthracene and its derivatives often involves interactions with cellular components such as DNA and proteins. These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. The specific pathways involved depend on the particular derivative and its target .
Comparison with Similar Compounds
- 9-Methylanthracene
- 9,10-Dimethylanthracene
- 1-Methylanthracene
Comparison: 2-Methylanthracene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. For example, 9-Methylanthracene and 9,10-Dimethylanthracene have different substitution patterns, leading to variations in their photophysical properties and reactivity in chemical reactions .
Properties
IUPAC Name |
2-methylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMFBYTZOGMSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060616 | |
Record name | 2-Methylanthracene | |
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Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Methylanthracene | |
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Vapor Pressure |
0.0000501 [mmHg] | |
Record name | 2-Methylanthracene | |
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CAS No. |
613-12-7, 26914-18-1 | |
Record name | 2-Methylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-12-7 | |
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Record name | 2-Methylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613127 | |
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Record name | Anthracene, methyl- | |
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Record name | 2-METHYLANTHRACENE | |
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Record name | 2-Methylanthracene | |
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Record name | 2-methylanthracene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.392 | |
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Record name | 2-METHYLANTHRACENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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